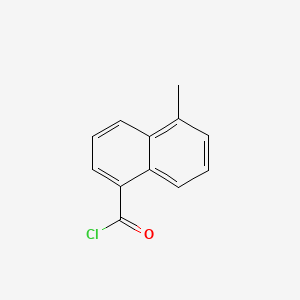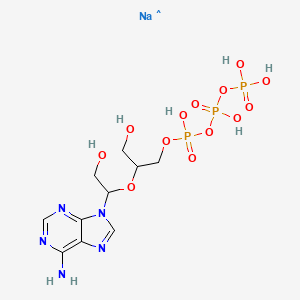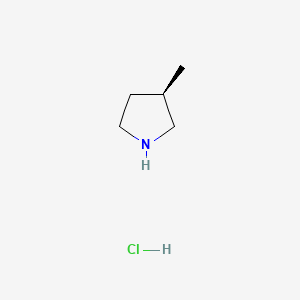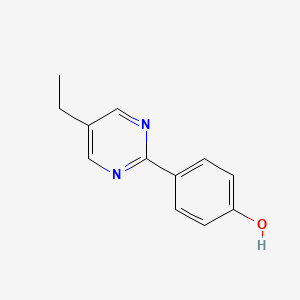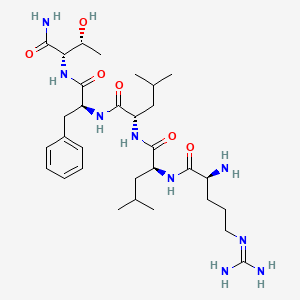
Rllft-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a protease-activated receptor 1 selective agonist that significantly increases the nociceptive threshold . This compound is primarily used in scientific research to study the biological activity and mechanisms of protease-activated receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rllft-NH2 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole, and the deprotection steps involve the use of trifluoroacetic acid .
Industrial Production Methods
While this compound is primarily synthesized for research purposes, industrial production methods would involve scaling up the solid-phase peptide synthesis process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rllft-NH2 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues, if present.
Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acid residues.
Scientific Research Applications
Rllft-NH2 is widely used in scientific research for various applications, including:
Chemistry: Studying the structure-activity relationships of protease-activated receptor 1 agonists.
Biology: Investigating the role of protease-activated receptors in cellular signaling and physiological processes.
Medicine: Exploring the potential therapeutic applications of protease-activated receptor 1 agonists in pain management and other conditions.
Industry: Developing new peptide-based drugs and therapeutic agents
Mechanism of Action
Rllft-NH2 exerts its effects by binding to and activating protease-activated receptor 1. This receptor is a G protein-coupled receptor that is activated by proteolytic cleavage. Upon activation, the receptor initiates a signaling cascade that leads to various cellular responses, including changes in ion transport, secretion, and nociception .
Comparison with Similar Compounds
Similar Compounds
TFLLR-NH2: A protease-activated receptor 1 selective agonist with a different amino acid sequence.
SFLLRN-NH2: Another protease-activated receptor 1 agonist with a different sequence.
SLIGRL-NH2: A protease-activated receptor 2 agonist with a different sequence
Uniqueness
Rllft-NH2 is unique due to its reversed amino acid sequence compared to TFLLR-NH2. This unique sequence allows it to serve as a control peptide in experiments studying the biological activity of protease-activated receptor 1 agonists .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O6/c1-17(2)14-22(37-27(43)21(32)12-9-13-36-31(34)35)28(44)38-23(15-18(3)4)29(45)39-24(16-20-10-7-6-8-11-20)30(46)40-25(19(5)41)26(33)42/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPOBMZRIPLMBB-GFGQVAFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N9O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does RLLFT-NH2 help researchers understand the role of PAR1 in the mouse colon?
A1: The research paper [] investigates the role of PAR1 in regulating ion transport in the mouse colon. The researchers observed that activating PAR1 with TFLLR-NH2 led to a decrease in neurally evoked chloride secretion. To confirm that this effect was specifically due to PAR1 activation and not a non-specific effect of peptide binding, they utilized this compound. This reverse sequence peptide did not elicit the same decrease in chloride secretion, supporting the conclusion that the observed effect was indeed mediated by PAR1 activation [].
Q2: Besides the mouse colon, has this compound been used to study PAR1 in other organ systems?
A2: Yes, the second research paper [] utilizes this compound to study the role of PAR1 in a mouse model of prostatitis. Similar to its use in the colon study, this compound served as a negative control to confirm the specificity of the PAR1-activating peptide, TFLLR-NH2, in modulating inflammation in the prostate []. This highlights the versatility of this compound as a tool for studying PAR1 across various organ systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
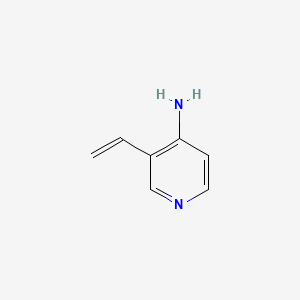

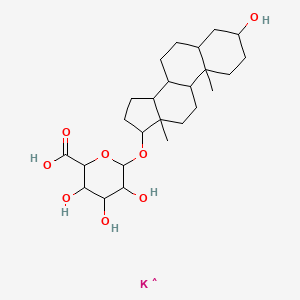
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)
